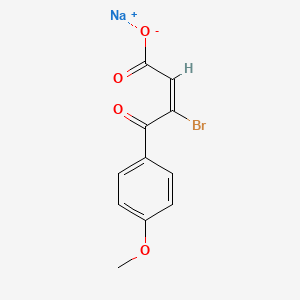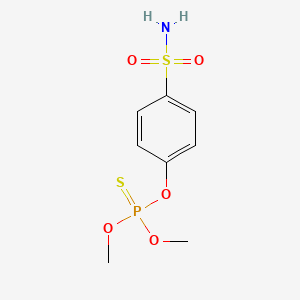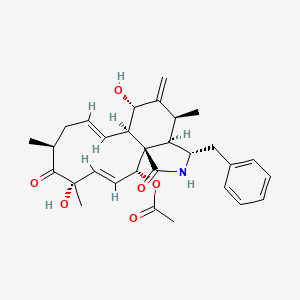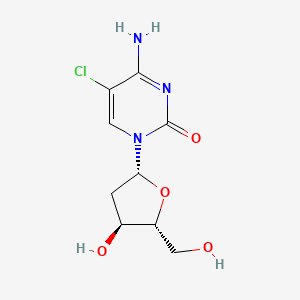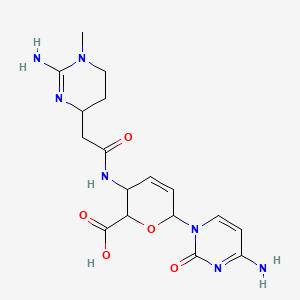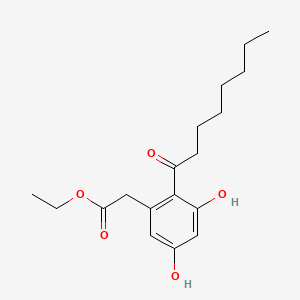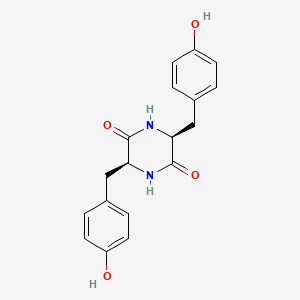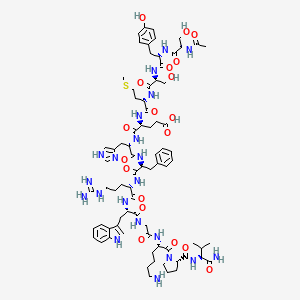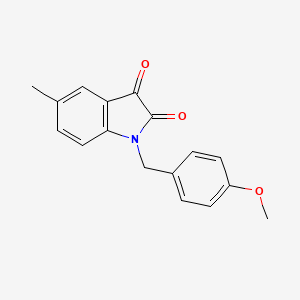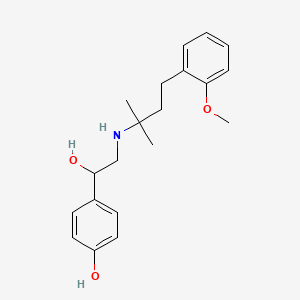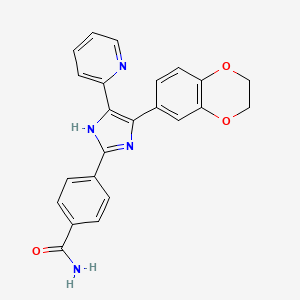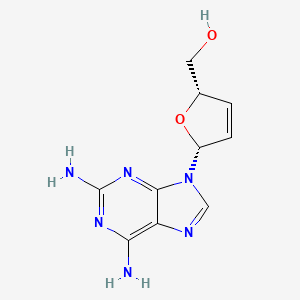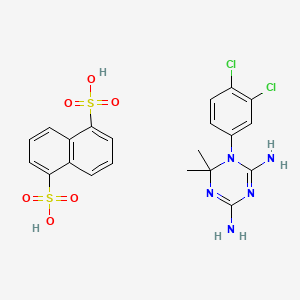
Daidzin
Overview
Description
Daidzin is a natural organic compound in the class of phytochemicals known as isoflavones . It can be found in the Japanese plant kudzu (Pueraria lobata, Fabaceae) and from soybean leaves . Daidzin is the 7-O-glucoside of daidzein . It has shown potential for the treatment of alcohol dependency (antidipsotropic) based on animal models .
Synthesis Analysis
Daidzin is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively . Additionally, daidzin could also be acetylated to minor but detectable amounts of acetylated daidzin (M2) by the minority of intestinal bacteria .Molecular Structure Analysis
Daidzin has a molecular formula of C21H20O9 . It has been found to interact better with epidermal growth factor receptor tyrosine kinase (EGFR-TK) than quercetin with a docking score of -9.6 kcal/mol .Chemical Reactions Analysis
Daidzin undergoes several chemical reactions in the human body. It is first deglycosylated to daidzein by almost all isolated bacteria, and then to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively . Daidzin could also be acetylated to minor but detectable amounts of acetylated daidzin (M2) by the minority of intestinal bacteria .Physical And Chemical Properties Analysis
Daidzin has a molecular formula of C21H20O9 and a molecular weight of 416.38 . It is a small molecule and is classified as experimental .Scientific Research Applications
Application 1: Enzymatic Preparation of Daidzein
- Summary of Application : Daidzein, which is scarce in nature, has gained significant attention due to its superior biological activity and bioavailability compared with daidzin . It has been widely used in the medicine and health care products industries . The enzymatic approach for the preparation of daidzein has prevailed, benefitted by its high efficiency and eco-friendly nature .
- Methods of Application : The preparation method of daidzein involves enzymatic hydrolysis of daidzin in a new “green” reaction medium-deep eutectic solvents (DESs) . The DESs were screened via evaluating enzyme activity, enzyme stability and the substrate solubility .
- . Importantly, it has been shown that DESs medium could be reused for six batches of the process with a final conversion of above 50% .
Application 2: Pharmacological Applications
- Summary of Application : Daidzin is a kind of phytoestrogen which has various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, antialcohol, and so on . It is considered as one of the important active ingredients of some traditional Chinese medicines .
- Methods of Application : Human beings usually ingest daidzin from the intake of legumes food . During the fermentation of legume food, daidzein can be decomposed into its aglycone form of daidzein under the action of glucosidase, and bacteria and endogenous enzymes in human intestinal tract can further convert daidzein into equol .
- Results or Outcomes : Plenty of in vitro experiments and animal model experiments have proved that daidzin has some health benefit effects such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .
Application 3: Anti-Carcinogenesis
- Summary of Application : Daidzin has been found to have anti-carcinogenic properties . It has been studied for its potential use in the prevention and treatment of various types of cancer.
- Methods of Application : The specific methods of application can vary depending on the type of cancer being targeted. Generally, daidzin is administered orally or intravenously, and its effects are studied using in vitro and in vivo models .
- Results or Outcomes : While the specific outcomes can vary depending on the study, overall, daidzin has been found to inhibit the growth of cancer cells and induce apoptosis .
Application 4: Anti-Diabetic
- Summary of Application : Daidzin has been studied for its potential use in the treatment of diabetes . It has been found to have anti-diabetic properties, making it a potential therapeutic agent for this disease.
- Methods of Application : Daidzin is typically administered orally, and its effects on blood glucose levels and insulin sensitivity are studied using in vitro and in vivo models .
- Results or Outcomes : Daidzin has been found to lower blood glucose levels and improve insulin sensitivity in animal models of diabetes .
Application 5: Anti-Inflammatory
- Summary of Application : Daidzin has been found to have anti-inflammatory properties . It has been studied for its potential use in the treatment of various inflammatory diseases.
- Methods of Application : The specific methods of application can vary depending on the type of inflammation being targeted. Generally, daidzin is administered orally or intravenously, and its effects are studied using in vitro and in vivo models .
- Results or Outcomes : While the specific outcomes can vary depending on the study, overall, daidzin has been found to inhibit the inflammatory response in various models of inflammation .
Application 6: Cholesterol-Lowering
- Summary of Application : Daidzin has been studied for its potential use in the treatment of hypercholesterolemia . It has been found to have cholesterol-lowering properties, making it a potential therapeutic agent for this condition.
- Methods of Application : Daidzin is typically administered orally, and its effects on cholesterol levels are studied using in vitro and in vivo models .
- Results or Outcomes : Daidzin has been found to lower cholesterol levels in animal models of hypercholesterolemia .
Future Directions
Daidzin has shown potential for the treatment of alcohol dependency based on animal models . Further studies on the involved enzymes and reaction mechanisms by the intestinal bacteria will be required, and it will be interesting to explore the potential targets of daidzin and daidzein, like TLR4, p65 and so on, in the future by performing molecular docking assay or inhibition assays to predict the compound-targeting interaction .
properties
IUPAC Name |
3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,9,16,18-23,25-27H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQZWONCHDNPDP-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862180 | |
| Record name | 7,4′-Dihydroxyisoflavone 7-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Daidzin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Daidzin | |
CAS RN |
552-66-9 | |
| Record name | Daidzin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daidzin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daidzin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7,4′-Dihydroxyisoflavone 7-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAIDZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2X91A5M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Daidzin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 - 235 °C | |
| Record name | Daidzin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



